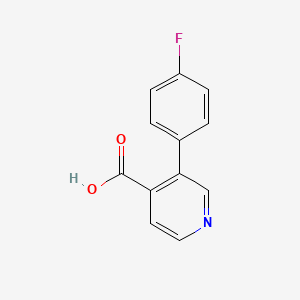

4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

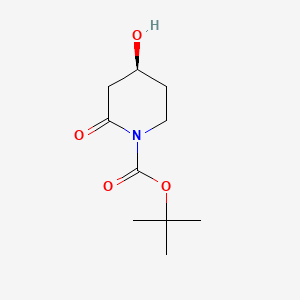

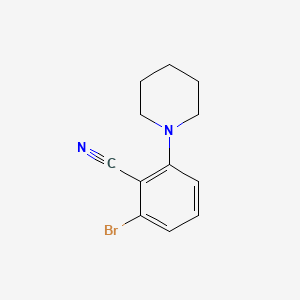

The compound “4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide” is a complex organic molecule. Based on its name, it likely contains a benzamide group, which is common in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as “2-(2-cyanophenyl)-N-phenylacetamide” derivatives have been synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates using AlMe3 as a catalyst .Applications De Recherche Scientifique

Radiolabeled Antagonists for PET Imaging

- [18F]p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine) has been extensively studied as a 5-HT1A antagonist for the study of the serotonergic neurotransmission with PET. These studies include the synthesis, radiochemistry, animal (rats, cats, and monkeys) data with autoradiography and PET, human data with PET, toxicity, and metabolism analyses (Plenevaux et al., 2000).

Development of Radiolabeled Compounds for Bioconjugation

- [(18)F]FBEM (N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide) represents a prosthetic group for the radiolabeling of the free sulfhydryl groups of peptides and proteins, showcasing an automated synthesis process. This development facilitates the creation of radiolabeled compounds for various research and diagnostic applications (Kiesewetter et al., 2011).

Synthesis and Pharmacological Applications

- A practical and scalable synthesis route for compounds like (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate highlights the chemical development efforts for potential If channel inhibitors. This showcases the process chemistry advancements in creating more efficient and environmentally friendly production methods for pharmacologically active compounds (Yoshida et al., 2014).

Novel Fluorescent Probes and Materials

- Research on N-(arylsulfonyl)-4-fluorobenzamides delves into the structural and chemical properties that influence material fluorescence and could have implications for developing new optical materials or molecular probes (Suchetan et al., 2016).

Orientations Futures

While specific future directions for “4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide” were not found, research on related compounds suggests potential therapeutic applications. For example, “2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro(5,5) undecane” (CIMO) has been reported as a potent inhibitor of the JNK pathway in hepatocellular carcinoma .

Propriétés

IUPAC Name |

4-(2-cyanophenyl)-N-ethyl-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c1-2-19-16(20)14-8-7-11(9-15(14)17)13-6-4-3-5-12(13)10-18/h3-9H,2H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWCLJQNMXGFNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742885 |

Source

|

| Record name | 2'-Cyano-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365272-25-8 |

Source

|

| Record name | 2'-Cyano-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)